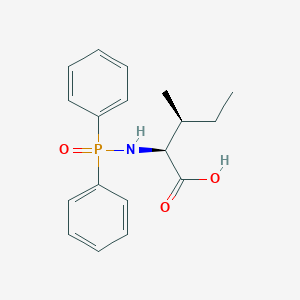
N-(Diphenylphosphoryl)-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group attached to an amino acid backbone. The presence of chiral centers at the 2nd and 3rd positions of the pentanoic acid chain imparts specific stereochemical properties to the molecule, making it an interesting subject for study in stereochemistry and chiral synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid typically involves the following steps:
Formation of the Amino Acid Backbone: The starting material is usually a chiral amino acid, such as L-valine, which provides the necessary stereochemistry.
Introduction of the Diphenylphosphoryl Group: This step involves the reaction of the amino acid with diphenylphosphoryl chloride in the presence of a base, such as triethylamine, to form the diphenylphosphoryl amide derivative.
Hydrolysis: The final step involves the hydrolysis of the amide to yield the desired (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: Nucleophilic substitution reactions can replace the diphenylphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted amino acids.
科学研究应用
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chiral centers play a crucial role in determining the stereochemical outcome of reactions and interactions with biological molecules.
相似化合物的比较
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylbutanoic acid: Similar structure but with a shorter carbon chain.
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of the diphenylphosphoryl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62056-90-0 |
|---|---|
分子式 |
C18H22NO3P |
分子量 |
331.3 g/mol |
IUPAC 名称 |
(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |
InChI 键 |
NCXFFBKXLYOVNU-YOEHRIQHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


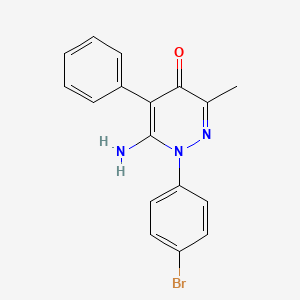
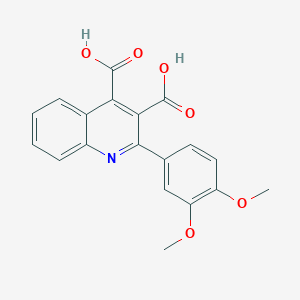
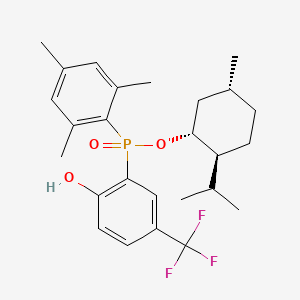
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)

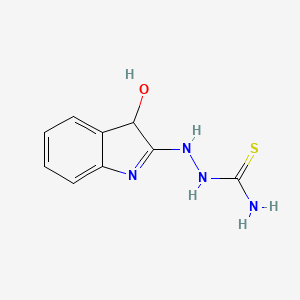
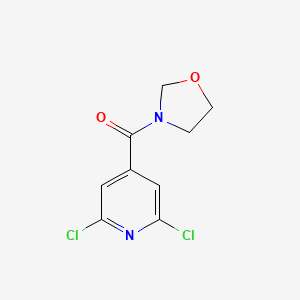
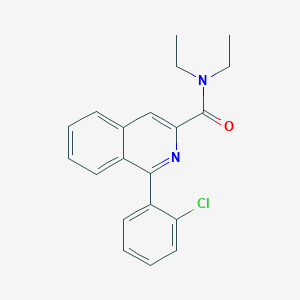
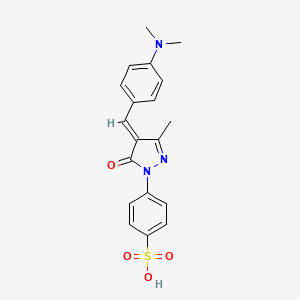

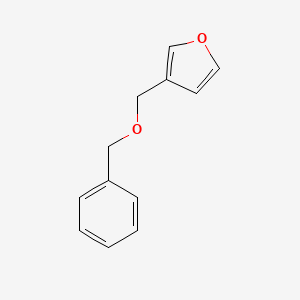
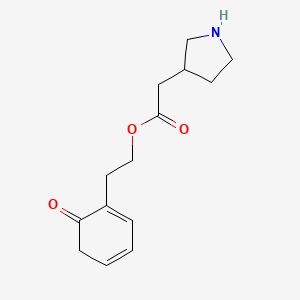
![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
